

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

CAS number and identification

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Compound of Interest

Compound Name: (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

Cat. No.: B168248

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Technical Guide: (S)-tert-Butyl 3-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate**, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the (S)-enantiomer, this document consolidates information on the closely related (R)-enantiomer and provides a theoretical framework for the synthesis, characterization, and identification of the (S)-enantiomer based on established chemical principles and data from analogous compounds.

Identification and Physicochemical Properties

While a specific CAS number for **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** was not readily available in public databases at the time of this report, the corresponding (R)-enantiomer is registered under CAS Number 1217791-74-6[1][2]. It is highly probable that the (S)-enantiomer is also a known, albeit less documented, chemical entity. The following table summarizes the known and predicted physicochemical properties.

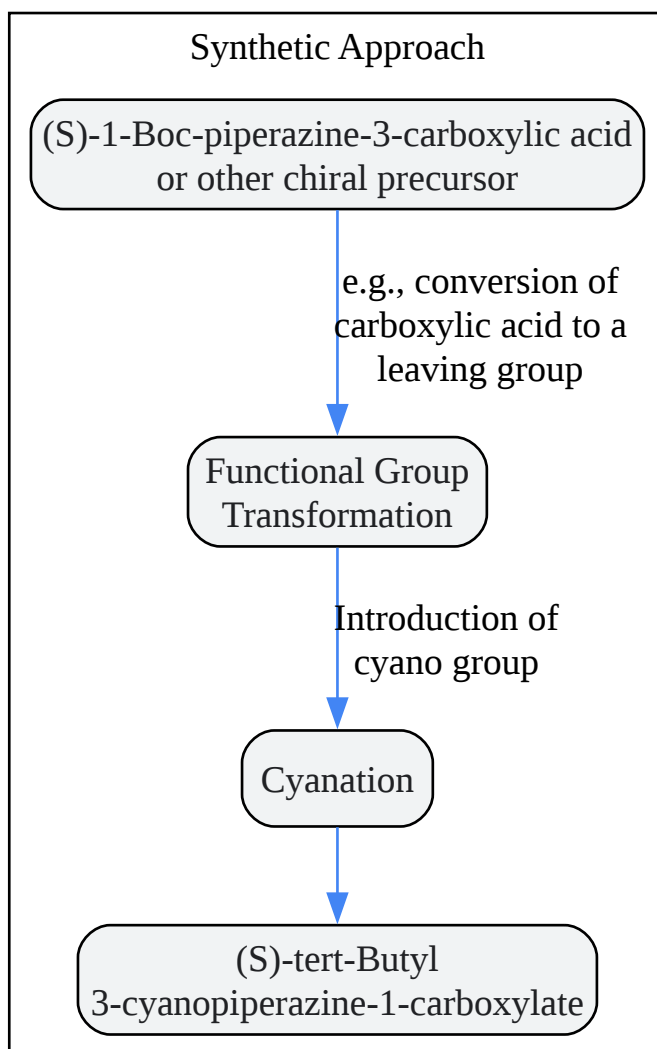
Property	Value	Source
CAS Number	Not available (S)-enantiomer1217791-74-6 (R)-enantiomer	[1][2]
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₂	
Molecular Weight	211.26 g/mol	[2]
Appearance	Predicted: White to off-white solid	
Storage	Recommended: 2-8°C, sealed in dry, dark place	[2]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** are not extensively published. However, a plausible synthetic route can be inferred from general methods for the functionalization of N-Boc protected piperazines.

Proposed Synthetic Pathway

The synthesis of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** would likely involve the introduction of a cyano group at the C3 position of an appropriate N-Boc protected piperazine precursor. Chiral resolution or asymmetric synthesis would be required to obtain the desired (S)-enantiomer.



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Caption: Proposed general synthetic workflow.

Characterization and Identification

The structural confirmation of **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate** would rely on a combination of spectroscopic techniques.

Analytical Technique	Expected Observations
^1H NMR	Signals corresponding to the tert-butyl group (singlet, ~ 1.4 ppm), piperazine ring protons (multiplets, ~ 2.8 - 4.0 ppm), and a characteristic signal for the proton at the chiral center (C3).
^{13}C NMR	Resonances for the tert-butyl group, the piperazine ring carbons, the carbonyl carbon of the Boc group, and the nitrile carbon.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}+\text{H}]^+$ would be expected at m/z 212.14.
Infrared (IR) Spectroscopy	A characteristic absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration around 2240 cm^{-1} , and a strong absorption for the carbonyl ($\text{C}=\text{O}$) of the Boc group around 1690 cm^{-1} .
Chiral HPLC	To confirm enantiomeric purity, analysis on a suitable chiral stationary phase would be necessary, showing a single peak for the (S)-enantiomer.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols for the characterization of a novel chiral piperazine derivative, adaptable for **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra at room temperature. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

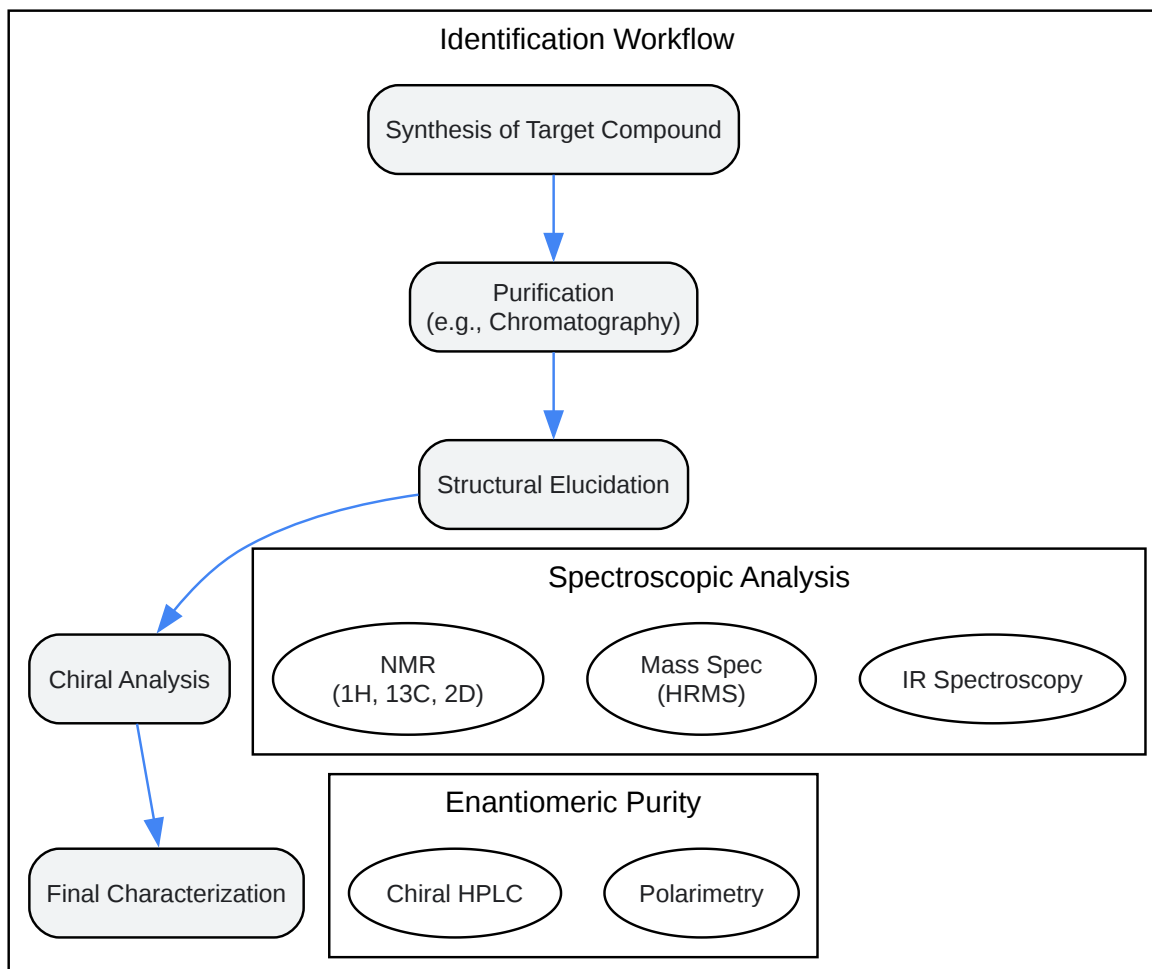
- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** An electrospray ionization (ESI) mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Scan the sample over the range of $4000\text{--}400\text{ cm}^{-1}$.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the comprehensive identification and characterization of a novel chiral compound like **(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate**.



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Caption: Logical workflow for compound identification.

Conclusion

(S)-tert-Butyl 3-cyanopiperazine-1-carboxylate represents a valuable chiral building block for the synthesis of complex molecules in drug discovery. While specific experimental data for this enantiomer is not widely available, this guide provides a solid foundation for its synthesis, characterization, and identification based on established methodologies and data from its (R)-enantiomer. Researchers working with this compound should employ the analytical techniques outlined herein to ensure its structural integrity and enantiomeric purity.

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References

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